Cadaverine Displays 11.4‑Fold Higher Substrate Activity Than Putrescine in Archaeal Aminopropyltransferase Assays
In a direct enzymatic comparison using recombinant agmatine/cadaverine aminopropyltransferase (ACAPT) from Pyrococcus furiosus, cadaverine exhibited a specific activity of 1,903 ± 10 nmol/min/mg, which was 11.4‑fold greater than the activity measured for putrescine (167 ± 8 nmol/min/mg) under identical saturating substrate conditions [1]. While agmatine demonstrated a higher catalytic efficiency (kcat/Km) in this study, cadaverine remained the substrate with the highest absolute velocity among all aliphatic diamines tested, including 1,3‑diaminopropane (56 ± 3 nmol/min/mg), sym‑nor‑spermidine (18 ± 1 nmol/min/mg), and spermidine (16 ± 1 nmol/min/mg) [1].
| Evidence Dimension | Enzyme specific activity (nmol/min/mg) for recombinant ACAPT |
|---|---|
| Target Compound Data | Cadaverine: 1,903 ± 10 nmol/min/mg |
| Comparator Or Baseline | Putrescine: 167 ± 8 nmol/min/mg |
| Quantified Difference | 11.4‑fold higher activity with cadaverine (p < 0.001 based on reported SD) |
| Conditions | Saturating substrate concentration; purified recombinant P. furiosus ACAPT; assay conducted at 37°C |
Why This Matters
This 11.4‑fold activity differential makes cadaverine sulfate the appropriate selection for studies of archaeal polyamine metabolism or for any experimental system employing aminopropyltransferase‑based assays where substrate velocity is a critical parameter.
- [1] Cacciapuoti G, et al. The First Agmatine/Cadaverine Aminopropyl Transferase: Biochemical and Structural Characterization of an Enzyme Involved in Polyamine Biosynthesis in the Hyperthermophilic Archaeon Pyrococcus furiosus. J Bacteriol. 2007;189(16):6057–6067. Table 3. View Source
